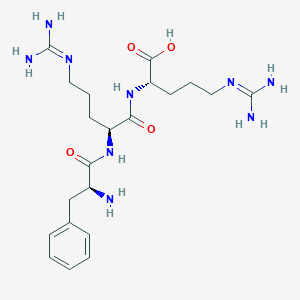

H-Phe-Arg-Arg-OH

Übersicht

Beschreibung

Phenylalanyl-arginyl-arginine, commonly known as F3R, is a tripeptide that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide is composed of three amino acids, namely phenylalanine, arginine, and arginine, arranged in a specific sequence. F3R has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Nanomedizin und Wirkstoffabgabe

Das Phe-Phe-Motiv, das eng mit der Phe-Arg-Arg-Struktur verwandt ist, wurde ausgiebig auf seine Fähigkeit untersucht, sich selbst zu Nanostrukturen und Hydrogelen zusammenzulagern . Diese selbstassemblierten Strukturen haben vielversprechende Anwendungen in der Nanomedizin, insbesondere in Wirkstoffabgabesystemen. Sie können therapeutische Wirkstoffe einkapseln und vor Abbau schützen, um eine gezielte und kontrollierte Freisetzung am Krankheitsort zu gewährleisten.

Biomaterialien für die Gewebezüchtung

Peptidbasierte Hydrogele, wie diejenigen, die durch Phe-Arg-Arg gebildet werden, bieten ausgezeichnete Biokompatibilität und Bioabbaubarkeit . Diese Materialien können als Gerüste in der Gewebezüchtung dienen und eine unterstützende Matrix liefern, die die extrazelluläre Umgebung nachahmt und die Zelladhäsion, -proliferation und -differenzierung fördert.

Bekämpfung von Antibiotikaresistenz

Phenylalanyl-Arginyl-Arginin-Derivate wurden als Effluxpumpenhemmer (EPIs) identifiziert . Diese Verbindungen können die Aktivität von Antibiotika gegen multiresistente Bakterien wiederherstellen, indem sie die Effluxpumpen hemmen, die einen der wichtigsten Mechanismen darstellen, durch den Bakterien antimikrobielle Wirkstoffe ausscheiden und Resistenzen entwickeln.

Studien zur Membranpermeabilisierung

Studien haben gezeigt, dass bestimmte Derivate von Phenylalanyl-Arginyl-Arginin bakterielle Membranen permeabilisieren können . Diese Eigenschaft ist entscheidend für das Verständnis, wie die Aufnahme von Antibiotika durch Bakterien verbessert werden kann, insbesondere bei gramnegativen Bakterien mit robusten Außenmembranen, die typischerweise für viele Medikamente undurchlässig sind.

Katalyse und Enzymimitation

Peptide, die die Phe-Arg-Arg-Sequenz enthalten, wurden auf ihre katalytischen Aktivitäten untersucht . Molekulardynamiksimulationen deuten darauf hin, dass diese Peptide Konformationen annehmen können, die für die Katalyse förderlich sind und möglicherweise als kostengünstige und stabile künstliche Enzyme für industrielle und medizinische Anwendungen dienen.

Detektion biologischer Moleküle

Das Phe-Arg-Arg-Motiv wurde bei der Gestaltung von Peptiden für den Nachweis biologischer Moleküle wie Heparin eingesetzt . Die Affinität des Peptids für Heparin durch elektrostatische Wechselwirkungen macht es zu einem wertvollen Werkzeug für die Entwicklung von diagnostischen Assays und Sensoren.

Wirkmechanismus

Target of Action

H-Phe-Arg-Arg-OH, also known as Phe-arg-arg or Phenylalanyl-arginyl-arginine, is a dipeptide containing phenylalanine and arginine It’s known that peptides can deliver powerful and selective biological messages to cells .

Mode of Action

This compound is an amphipathic peptide, meaning it has both hydrophilic and hydrophobic properties . This property allows it to interact with various biological structures, particularly proteins. It has been found to induce native-like protein aggregation . This means it can cause proteins to clump together in a way that resembles their natural state.

Biochemical Pathways

It’s known that the compound can induce aggregation of the neutral model protein yeast alcohol dehydrogenase (adh) . This suggests that it may interact with and affect the function of various proteins, potentially influencing multiple biochemical pathways.

Pharmacokinetics

Peptides in general are known for their potential in drug delivery due to their biocompatibility, low toxicity, and ability to cross biological barriers .

Result of Action

The primary result of this compound’s action is the induction of native-like protein aggregation . This could potentially influence the function of various proteins, leading to changes at the molecular and cellular levels. The specific effects would likely depend on the proteins involved and the context in which the aggregation occurs.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and ionic strength of the surrounding environment can affect the behavior of amphipathic peptides . Additionally, factors such as temperature and the presence of other molecules could potentially influence the peptide’s ability to induce protein aggregation.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Phenylalanyl-arginyl-arginine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be a substrate for the enzyme Cathepsin L, which is involved in the degradation of myosin under physiological conditions . The interaction between Phenylalanyl-arginyl-arginine and Cathepsin L suggests that this compound may play a role in protein turnover and degradation .

Cellular Effects

The effects of Phenylalanyl-arginyl-arginine on cells and cellular processes are diverse. For example, it has been shown to have an impact on bacterial cells. As an efflux pump inhibitor, Phenylalanyl-arginyl-arginine can increase the susceptibility of bacteria like Pseudomonas aeruginosa to antibiotics . This suggests that Phenylalanyl-arginyl-arginine may influence cell function by modulating cellular responses to external substances .

Molecular Mechanism

At the molecular level, Phenylalanyl-arginyl-arginine exerts its effects through various mechanisms. One such mechanism involves its role as an efflux pump inhibitor. In this capacity, Phenylalanyl-arginyl-arginine can bind to bacterial efflux pumps, inhibiting their function and thereby increasing the effectiveness of antibiotics . This binding interaction suggests that Phenylalanyl-arginyl-arginine may have the ability to modulate gene expression and enzyme activity within cells .

Temporal Effects in Laboratory Settings

The effects of Phenylalanyl-arginyl-arginine can change over time in laboratory settings. For instance, it has been observed that the compound’s ability to inhibit bacterial efflux pumps and increase antibiotic susceptibility can vary depending on the concentration of the compound and the duration of exposure . This suggests that Phenylalanyl-arginyl-arginine may have long-term effects on cellular function, potentially influencing the stability and degradation of cellular components .

Metabolic Pathways

Phenylalanyl-arginyl-arginine is involved in several metabolic pathways. For instance, it is a part of the amino acid metabolic pathways, where it can be broken down into its constituent amino acids, phenylalanine and arginine . The enzymes involved in these pathways, such as iNOS and Arg1, can further metabolize arginine into other compounds . This suggests that Phenylalanyl-arginyl-arginine may influence metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of Phenylalanyl-arginyl-arginine within cells and tissues are critical aspects of its function. As an efflux pump inhibitor, it has been shown to accumulate in bacterial cells due to its high affinity to lipopolysaccharides, a major constituent of the outer layer of the outer membrane . This suggests that Phenylalanyl-arginyl-arginine may interact with transporters or binding proteins within cells, influencing its localization or accumulation .

Eigenschaften

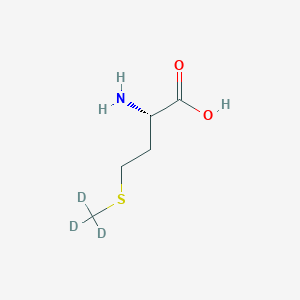

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N9O4/c22-14(12-13-6-2-1-3-7-13)17(31)29-15(8-4-10-27-20(23)24)18(32)30-16(19(33)34)9-5-11-28-21(25)26/h1-3,6-7,14-16H,4-5,8-12,22H2,(H,29,31)(H,30,32)(H,33,34)(H4,23,24,27)(H4,25,26,28)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDIENNKWVXJMX-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164536 | |

| Record name | Phenylalanyl-arginyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150398-22-4 | |

| Record name | Phenylalanyl-arginyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150398224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanyl-arginyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

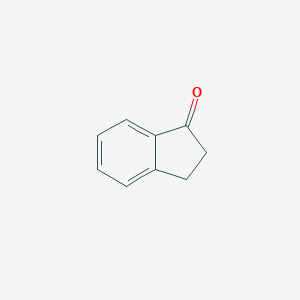

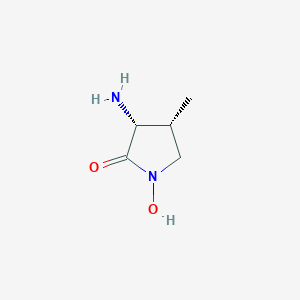

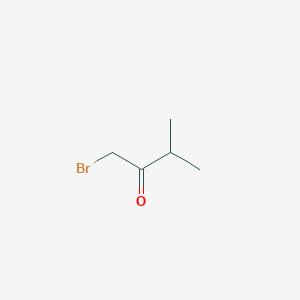

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

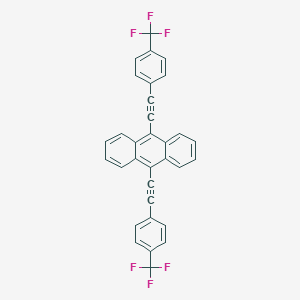

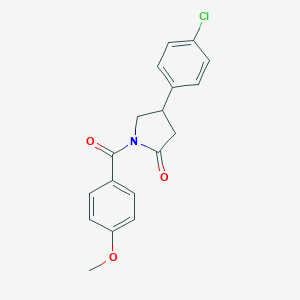

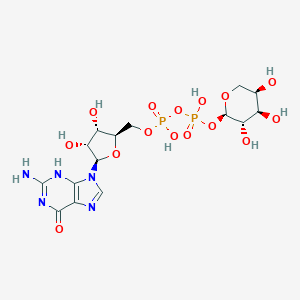

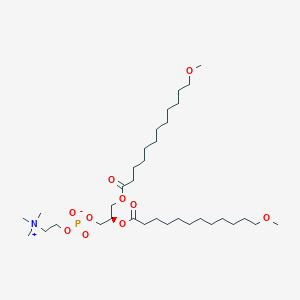

Feasible Synthetic Routes

Q & A

A: Phe-Arg-Arg has been shown to exert an insulin-mimetic inhibitory action on lysosomal proteolysis in the Langendorff-perfused rat heart. [] This effect is thought to be mediated through a zinc-dependent mechanism. [] While the exact target is not fully elucidated, studies suggest that Phe-Arg-Arg may interact with components of the lysosomal pathway, mimicking insulin's inhibitory effects on protein degradation. []

ANone: The provided research papers do not specifically address the material compatibility and stability of Phe-Arg-Arg under various conditions. This information would require further investigation.

A: The current research primarily focuses on the biological activity of Phe-Arg-Arg as an insulin-mimetic peptide rather than its catalytic properties. [] There is no mention of Phe-Arg-Arg being used as a catalyst in the provided abstracts.

A: While detailed SAR studies on Phe-Arg-Arg are not described in the abstracts, research on related peptides suggests that the presence of a dibasic amino acid motif (Arg-Arg) is crucial for recognition and cleavage by certain proteases, such as Kex2. [, ] Modifications affecting this motif could significantly alter the peptide's biological activity. For example, replacing arginine with histidine in the proalbumin variant Lille (Arg-’-His) hinders cleavage by Kex2. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.